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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)propanal

CAS No.: 104175-15-7

Cat. No.: B009433

Get Quote

Compound Profile & Structural Context[2][3][4][5][6]
[7][8][9][10][11][12]

IUPAC Name: 3-(4-Ethylphenyl)propanal[1][2][3]

CAS Number: 104175-15-7

Molecular Formula: C₁₁H₁₄O

Molecular Weight: 162.23 g/mol

SMILES: CCC1=CC=C(CCC=O)C=C1

Structural Class: Dihydrocinnamaldehyde derivative.

Contextual Note: This molecule is a homolog of 3-(4-methylphenyl)propanal (CAS 5406-12-2).

[4] In spectroscopic analysis, the key differentiator is the replacement of the methyl singlet with

the characteristic ethyl coupling pattern (triplet/quartet) in the aliphatic region, while preserving

the AA'BB' aromatic system and the aldehyde diagnostic peaks.
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Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI), 70 eV.

The mass spectrum of 3-(4-ethylphenyl)propanal is dominated by benzylic cleavage and

McLafferty rearrangement, typical of aromatic aldehydes with

-hydrogens.

Fragmentation Pathway[10][15]
Molecular Ion (

): Observed at m/z 162. Intensity is generally moderate due to the stabilizing aromatic ring.

Base Peak (Benzylic Cleavage): The bond between the

and

carbons relative to the ring is labile. Cleavage yields the 4-ethylbenzyl cation (tropylium
derivative).

Calculated m/z: 119 (Base Peak, 100%).[5]

McLafferty Rearrangement: The aldehyde oxygen abstracts a

-hydrogen (from the benzylic position), leading to the elimination of vinyl alcohol (neutral,
mass 44).

Fragment: 4-ethylstyrene radical cation.

Calculated m/z:

.

Ethyl Group Loss: Loss of the terminal methyl radical from the ethyl group.

Fragment:

.
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Visualization: Fragmentation Logic
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Click to download full resolution via product page

Caption: Primary fragmentation pathways for 3-(4-ethylphenyl)propanal under EI-MS

conditions.

Infrared Spectroscopy (IR)
Methodology: FT-IR (Neat film or KBr).

The IR spectrum provides rapid confirmation of the aldehyde functionality and the substitution

pattern of the aromatic ring.
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Functional Group
Wavenumber (

)
Diagnostic Feature

Aldehyde C=O 1720 - 1725

Strong, sharp stretch. Distinct

from ketones (~1715) and

esters (~1735).

Aldehyde C-H 2720 & 2820
"Fermi Doublet". Two weak

bands distinctive to aldehydes.

Aromatic C=C 1510 & 1610 Ring breathing modes.

Aromatic C-H 810 - 840

Strong out-of-plane bending

(oop) indicative of para-

substitution.

Aliphatic C-H 2850 - 2960
Stretching vibrations of the

ethyl and propyl chains.

Technical Insight: The absence of a broad O-H stretch (3200-3500

) is a critical purity check, as the compound readily oxidizes to the corresponding carboxylic
acid (3-(4-ethylphenyl)propanoic acid) upon air exposure.

Nuclear Magnetic Resonance (NMR)
Methodology: 500 MHz (

H), 125 MHz (

C) in

.[5] TMS internal standard (

).[6]

H NMR Interpretation
The proton spectrum is characterized by three distinct regions: the downfield aldehyde, the

aromatic zone, and the upfield aliphatic chains.
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Position (ppm) Mult. (Hz) Integration Assignment

CHO 9.82 t ~1.5 1H

Aldehyde

proton. Triplet

due to

coupling with

adjacent

.

Ar-H 7.12 d 8.0 2H

Aromatic

protons

(AA'BB'

system, ortho

to ethyl).

Ar-H 7.09 d 8.0 2H

Aromatic

protons

(AA'BB'

system, ortho

to propyl).

Ar- 2.92 t 7.5 2H

Benzylic

methylene of

the propanal

chain.

-CO 2.76 dt 7.5, 1.5 2H -methylene to

carbonyl.

Ar-

(Et)
2.62 q 7.6 2H

Methylene of

the ethyl

group.

(Et) 1.22 t 7.6 3H
Methyl of the

ethyl group.

Critical Analysis:
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Differentiation: The ethyl group manifests as a classic triplet-quartet system (

and

ppm). In the methyl analog (3-(4-methylphenyl)propanal), this is replaced by a singlet at

[1].

Coupling: The aldehyde proton at

ppm is not a singlet; it couples with the

-methylene protons (

), appearing as a triplet or broad singlet depending on resolution.

C NMR Interpretation
The carbon spectrum confirms the carbon skeleton count (11 unique carbons due to

symmetry).
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Carbon Type (ppm) Assignment

C=O 201.8 Carbonyl carbon (Aldehyde).

Ar-C (quat) 142.0
Aromatic quaternary C

attached to Ethyl.

Ar-C (quat) 137.5
Aromatic quaternary C

attached to Propyl chain.

Ar-C (CH) 128.5 Aromatic CH.

Ar-C (CH) 128.1 Aromatic CH.

-CO 45.4 -carbon of propanal chain.

Ar-

(Pr)
28.4

Benzylic carbon of propanal

chain.

Ar-

(Et)
27.8 Methylene of ethyl group.

15.6 Methyl carbon.

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent: Chloroform-d (

) (99.8% D) with 0.03% v/v TMS.

Concentration: 10-15 mg of analyte in 0.6 mL solvent.

Tube: 5mm high-precision NMR tube.

Acquisition:

Relaxation delay (
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):

sec to ensure quantitative integration of the aldehyde proton.

Scans: 16 (

H), 512+ (

C).

Protocol B: GC-MS Analysis
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium @ 1.0 mL/min.

Temperature Program:

(hold 1 min)

(hold 5 min).

Inlet: Split mode (20:1),

.

Validation: Look for the M+ peak at 162. If M+ is absent but M-18 or M-29 is strong, reduce

inlet temperature to prevent thermal degradation.

Structural Elucidation Workflow
The following logic flow illustrates the decision-making process when validating this compound

from an unknown sample.
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Unknown Sample
(C11H14O)

IR Spectrum:
1720 cm-1 + 2720 cm-1?

Aldehyde Confirmed

Yes

1H NMR:
9.8 ppm (1H) + AA'BB' Ar-H?

Aliphatic Region:
Triplet (1.2) + Quartet (2.6)?

Yes

p-Ethyl Substitution
Confirmed

Yes

Identity Validated:
3-(4-Ethylphenyl)propanal

Click to download full resolution via product page

Caption: Step-by-step logic for confirming 3-(4-ethylphenyl)propanal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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